1-Iodo-4-(perfluorooctyl)butane (1-IO-PFH) is a perfluorinated alkyl iodide (PFAI) that has been investigated for its potential applications in self-assembled monolayers (SAMs) []. SAMs are ordered assemblies of molecules on a surface that can modify the surface properties. 1-IO-PFH, due to its specific structure with a long perfluorinated chain and a terminal iodine group, can interact with various surfaces and can be used to create well-defined and stable SAMs []. These SAMs can be used to tailor surface properties for applications such as biosensors, corrosion protection, and microfluidics [].
1-IO-PFH has been explored in positron emission tomography (PET) imaging as a potential radiotracer []. Radiotracers are molecules labeled with radioactive isotopes that can be used to track specific biological processes in the body through PET imaging. 1-IO-PFH, when labeled with the radioactive isotope 18F, has shown promise for imaging beta-amyloid plaques, which are associated with Alzheimer's disease []. However, further research is needed to assess its clinical effectiveness and safety.
1-Iodo-4-(perfluorooctyl)butane, with the chemical formula and CAS Number 38565-62-7, is a unique organoiodine compound characterized by the presence of a perfluorooctyl group. This compound features a butane backbone substituted with an iodine atom and a perfluorinated octyl chain, which imparts distinctive chemical properties due to the fluorinated moiety. It is typically presented as a solid at room temperature, with a melting point range of 53 to 54 °C, although specific boiling point data is not readily available .
The specific reaction conditions and mechanisms depend on the reagents used and the desired product.
Synthesis of 1-Iodo-4-(perfluorooctyl)butane can be achieved through several methods:
Specific reaction conditions, including solvents, temperatures, and catalysts, will influence yield and purity .
1-Iodo-4-(perfluorooctyl)butane has potential applications in various fields:
Interaction studies involving 1-Iodo-4-(perfluorooctyl)butane primarily focus on its behavior in biological systems and its interactions with other chemical species. Due to its fluorinated nature, it may exhibit unique interactions with lipid membranes or proteins, influencing permeability or binding affinities. Further research is required to elucidate these interactions fully.
Several compounds share structural similarities with 1-Iodo-4-(perfluorooctyl)butane, particularly those containing perfluorinated chains or iodine substituents. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-(Perfluorooctyl)propyliodide | 200112-75-0 | 0.96 |
1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 | 0.96 |
1,1,1,2,2,3,3,4,4-Tridecafluoro-8-iodooctane | 2043-57-4 | 0.96 |
1,1,1,2,2,3,3,4,4-Henicosafluoro-12-iodododecane | 2043-54-1 | 0.96 |
1-Iodohexadecafluoroalkane | Not specified | Similar structure |
These compounds highlight the unique aspects of 1-Iodo-4-(perfluorooctyl)butane while also demonstrating common functionalities within this class of chemicals .